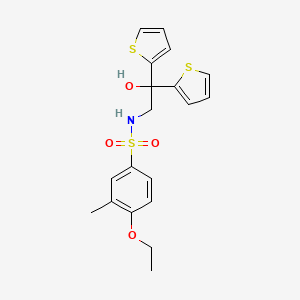

![molecular formula C18H24N2O4S2 B2823804 5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide CAS No. 941924-42-1](/img/structure/B2823804.png)

5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

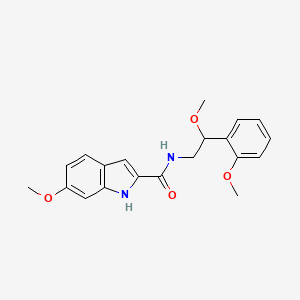

The compound “5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide” is a complex organic molecule. It is a derivative of benzenesulfonic acid, which is an organosulfur compound . The molecule contains a total of 55 bonds, including 33 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 secondary amine (aromatic), and 1 sulfone .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of both the benzenesulfonyl group and the amino group suggests that this compound could participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Research has been conducted on synthesizing structural isomers and characterizing them using techniques like X-ray single crystal diffraction. This includes studying compounds like 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally related and offer insights into the molecular-electronic structure and kinetic behavior of such molecules. These studies aid in understanding the steric effects and molecular interactions that influence the behavior and reactivity of these compounds (Rublova et al., 2017).

Enzymatic Inhibition and Molecular Docking

- Some derivatives have been evaluated for their enzymatic inhibition capabilities, particularly against enzymes like tyrosinase, α-amylase, and α-glucosidase. Molecular docking studies have been performed to understand the interaction between these inhibitors and enzymes, providing valuable insights for the design of new molecules with potential therapeutic applications (Alyar et al., 2019).

Antimicrobial Activity

- Novel derivatives have also been synthesized and evaluated for their antimicrobial activity against various bacterial strains. This includes studies on compounds with the benzenesulfonamide moiety, showing promising activity against both Gram-positive and Gram-negative bacteria. Such research contributes to the search for new antimicrobial agents amid growing resistance to existing antibiotics (Ghorab et al., 2017).

Photochromic Properties and Material Science Applications

- Research into the photochromic properties of methylacrylate polymers with side chains containing heterocyclic sulfonamide substituted azobenzene has been reported. These studies highlight the potential of such materials in applications that require light-responsive properties, indicating a promising area for the development of novel materials with tunable optical characteristics (Ortyl et al., 2002).

Propiedades

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)18-12-17(14(3)11-15(18)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPWIIWMTNWZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)

![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2823730.png)

![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)

![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)